molecular formula C16H11N3O6 B159869 Naphthalene;1,3,5-trinitrobenzene CAS No. 1787-27-5

Naphthalene;1,3,5-trinitrobenzene

Cat. No.: B159869
CAS No.: 1787-27-5
M. Wt: 341.27 g/mol
InChI Key: LSDFFJYZGMHCEG-UHFFFAOYSA-N
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Description

Naphthalene;1,3,5-trinitrobenzene is a molecular complex formed by the interaction between naphthalene and 1,3,5-trinitrobenzene in a 1:1 ratioThe interaction between naphthalene and 1,3,5-trinitrobenzene involves donor-acceptor interactions, which result in the formation of a stable complex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) typically involves the mixing of equimolar amounts of naphthalene and 1,3,5-trinitrobenzene in an appropriate solvent. The reaction is usually carried out at room temperature, and the resulting complex is isolated by filtration and recrystallization .

Industrial Production Methods

The reaction conditions remain similar, with careful control of temperature and solvent purity to ensure the formation of the desired complex .

Chemical Reactions Analysis

Types of Reactions

Naphthalene;1,3,5-trinitrobenzene primarily undergoes donor-acceptor interactions. The complex can participate in various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₁N₃O₆
  • Molecular Weight : 341.27 g/mol
  • IUPAC Name : naphthalene;1,3,5-trinitrobenzene
  • CAS Number : 1787-27-5

The compound exhibits significant donor-acceptor interactions due to the combination of naphthalene's aromatic properties and the electron-withdrawing nitro groups from TNB. This interaction results in a stable complex with distinct electronic properties.

Chemistry

This compound is used as a model compound in various chemical studies:

  • Charge Transfer Complexes : It serves as a model for studying donor-acceptor interactions and the formation of charge-transfer complexes. These studies are crucial for understanding molecular interactions in organic chemistry.
  • Reactivity Studies : The compound undergoes various reactions including:
    • Oxidation : The naphthalene moiety can be oxidized to form oxidized derivatives.
    • Reduction : Nitro groups can be reduced to amino groups.
    • Electrophilic Substitution : The naphthalene ring can participate in electrophilic substitution reactions.

Biological Research

The interactions of this compound with biological molecules have been investigated:

  • Biological Activity : Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and proteins .
  • Environmental Impact : TNB has been studied for its role as an environmental contaminant and its effects on microbial communities .

Medicinal Applications

Research is ongoing into the potential use of this compound in drug delivery systems:

  • Drug Delivery Systems : Its stable complex formation makes it a candidate for developing advanced drug delivery systems that can enhance the bioavailability of therapeutic agents.

Industrial Applications

In industry, this compound is utilized for:

  • Material Development : The compound is employed in creating advanced materials with specific electronic and optical properties, making it valuable in electronics and photonics.

Case Study 1: Charge Transfer Complexes

A study using nuclear magnetic resonance (NMR) demonstrated the formation of charge transfer complexes between TNB and naphthalene in cyclohexane. The stoichiometry and equilibrium constants were determined using modified NMR methods . This research highlights the utility of TNB in understanding molecular interactions.

Case Study 2: Environmental Microbiology

Research on microbial communities exposed to TNB indicated that certain bacteria could metabolize this compound. This finding emphasizes the environmental implications of TNB as a contaminant and its potential degradation pathways by microorganisms .

Mechanism of Action

The mechanism of action of naphthalene, compd. with 1,3,5-trinitrobenzene(1:1) involves donor-acceptor interactions between the naphthalene and 1,3,5-trinitrobenzene molecules. The naphthalene acts as a donor, while the 1,3,5-trinitrobenzene acts as an acceptor. This interaction leads to the formation of a stable complex, which can influence the electronic properties of the individual components .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalene;1,3,5-trinitrobenzene
  • Naphthalene, compd. with 2-methyl-1,3,5-trinitrobenzene(1:1)
  • Naphthalene, compd. with 1,3,5-trinitrobenzene-1-amine(1:1)

Uniqueness

This compound is unique due to its specific donor-acceptor interaction, which results in a stable complex with distinct electronic properties.

Properties

CAS No.

1787-27-5

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

naphthalene;1,3,5-trinitrobenzene

InChI

InChI=1S/C10H8.C6H3N3O6/c1-2-6-10-8-4-3-7-9(10)5-1;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H;1-3H

InChI Key

LSDFFJYZGMHCEG-UHFFFAOYSA-N

SMILES

C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=CC=CC2=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

1787-27-5

Synonyms

naphthalene, 1,3,5-trinitrobenzene

Origin of Product

United States

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